2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide
Description
2-(1-Methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide is a heterocyclic acetamide derivative featuring a benzimidazole core substituted with a methyl group at the 1-position and a sulfanyl (-S-) linker. The acetamide moiety is further functionalized with a (Z)-configured pyridin-4-ylethylideneamino group.
Properties
CAS No. |
315221-34-2 |
|---|---|
Molecular Formula |
C17H17N5OS |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-pyridin-4-ylethylideneamino]acetamide |
InChI |
InChI=1S/C17H17N5OS/c1-12(13-7-9-18-10-8-13)20-21-16(23)11-24-17-19-14-5-3-4-6-15(14)22(17)2/h3-10H,11H2,1-2H3,(H,21,23)/b20-12+ |
InChI Key |
PDQJJDIHLHCJEC-UDWIEESQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1C)/C3=CC=NC=C3 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1C)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole derivative with a suitable thiol reagent under basic conditions.
Formation of Pyridine Moiety: The pyridine moiety is introduced through a condensation reaction with pyridine-4-carbaldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The benzimidazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted benzimidazole and pyridine derivatives.
Scientific Research Applications
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide involves:
Comparison with Similar Compounds
Key Implications :
- The benzothiazole core in analogs introduces sulfur, which may enhance redox activity compared to the benzimidazole-based target compound.
- Trifluoromethyl (-CF₃) and chloro (-Cl) substituents in analogs improve lipophilicity and electron-withdrawing effects, whereas the target compound’s pyridine group could favor aqueous solubility and target binding .
Comparison with Thiazole-Containing Acetamide Derivatives
The Catalog of Rare Chemicals lists (S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide, a thiazole-based analog. Key differences include:
| Feature | Target Compound | Thiazole Analog (Catalog 2017) |
|---|---|---|
| Core Heterocycle | Benzimidazole (fused bicyclic) | Thiazole (monocyclic, S- and N-containing) |
| Substituents | Pyridinyl ethylideneamino, sulfanyl | Phenylethylamino, 4-methyl |
| Stereochemistry | (Z)-configuration at ethylideneamino | (S)-configuration at phenylethylamino |
| Physicochemical Profile | Higher polarity (pyridine, sulfanyl) | Moderate lipophilicity (aromatic phenylethyl) |
Key Implications :
- The thiazole analog’s phenylethyl group may enhance membrane permeability but reduce solubility compared to the target compound’s pyridine moiety.
- The target’s sulfanyl linker could confer metal-binding capacity, a feature absent in the thiazole analog .
Implications of Substituent Variations on Physicochemical Properties
Substituent choice critically influences drug-like properties:
Hypothetical ADME Profile :
- The target compound’s pyridine and sulfanyl groups may favor aqueous solubility and target engagement, whereas benzothiazole analogs with -CF₃ substituents are likely more metabolically stable but less soluble.
Methodological Considerations in Structural Analysis
Crystallographic data for such compounds are often resolved using programs like SHELXL and SHELXS , which are industry standards for small-molecule refinement . For example:
- SHELXL’s robust handling of hydrogen bonding and disorder modeling would be critical for analyzing the target compound’s (Z)-configured ethylideneamino group.
- SHELXD ’s dual-space methods could aid in solving phases for analogs with complex substituents (e.g., CF₃) .
Biological Activity
The compound 2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide (CAS No. 315221-34-2) is a complex organic molecule that features a benzimidazole core, a sulfanyl group, and a pyridine moiety. This unique structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various assays, and comparisons with related compounds.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H17N5OS |
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | PDQJJDIHLHCJEC-UDWIEESQSA-N |
The biological activity of this compound is hypothesized to involve several mechanisms:
- DNA Binding : Similar to other benzimidazole derivatives, it may interact with DNA, inhibiting DNA-dependent enzymes and disrupting cellular proliferation.
- Antitumor Activity : The compound has shown potential in inhibiting tumor cell growth through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cells. For example, a study on benzimidazole derivatives reported significant antitumor activity against various cancer cell lines, including A549 (lung cancer) and HCC827 .
Case Study Data:
- Cell Lines Tested : A549, HCC827, NCI-H358
- Assays Used : MTS cytotoxicity assay, BrdU proliferation assay
- Results :
- IC50 values for A549: 6.26 ± 0.33 μM (2D culture)
- IC50 values for HCC827: 20.46 ± 8.63 μM (3D culture)
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial effects. Research indicates that benzimidazole derivatives often exhibit significant antibacterial properties against various pathogens .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | Antitumor Activity | Antimicrobial Activity |
|---|---|---|
| 2-(1-methylbenzimidazol-2-yl)sulfanyl-N-(2-propan-2-yloxyphenyl)acetamide | Moderate | Low |
| 2-(1-methylbenzimidazol-2-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
